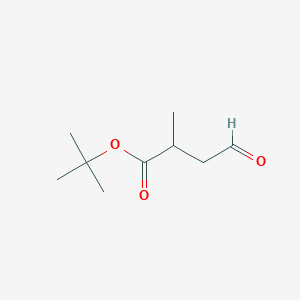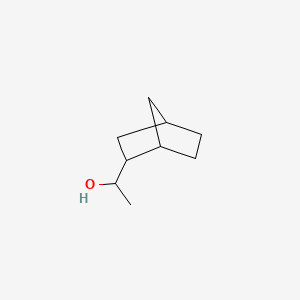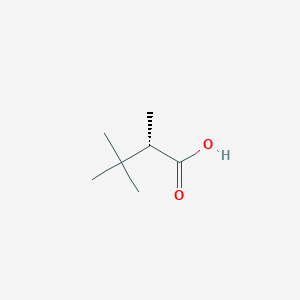![molecular formula C14H9NO2 B3377477 Benzo[f]quinoline-5-carboxylic acid CAS No. 131862-30-1](/img/structure/B3377477.png)
Benzo[f]quinoline-5-carboxylic acid
Übersicht
Beschreibung
Benzo[f]quinoline-5-carboxylic acid is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a powder in physical form .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest in organic chemistry. A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has been reported . Other methods include the use of pyruvic acid, benzaldehyde, and aniline in the presence of ethanol solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine, forming a quinoline structure, with a carboxylic acid group attached at the 5th position .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 204-205°C .Wissenschaftliche Forschungsanwendungen
Benzo[f]quinoline-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, and has been found to be effective in the synthesis of various compounds, such as quinoline derivatives, heterocyclic compounds, and polymers. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. In addition, this compound has been used in the synthesis of fluorescent dyes, and has been found to be effective in the detection of various proteins and other biomolecules.
Wirkmechanismus
Target of Action
Quinoline derivatives, which benzo[f]quinoline-5-carboxylic acid is a part of, have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the broad bioactivity of quinoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of oxidative stress, modulation of inflammatory responses, and disruption of microbial growth.
Result of Action
Based on the known bioactivities of quinoline derivatives , it can be inferred that the compound may induce apoptosis in cancer cells, reduce oxidative stress, modulate inflammatory responses, and inhibit microbial growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . Additionally, the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes , which could also influence the compound’s properties and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Benzo[f]quinoline-5-carboxylic acid in laboratory experiments has several advantages. This compound is a versatile building block for the synthesis of novel compounds, and its use as a catalyst has been explored in various reactions. In addition, this compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail. However, the use of this compound in laboratory experiments also has some limitations. This compound is a highly reactive compound, and its use in certain reactions may lead to the formation of undesired byproducts. In addition, this compound is a highly toxic compound, and its use in certain experiments may lead to the release of toxic fumes.
Zukünftige Richtungen
The future directions for Benzo[f]quinoline-5-carboxylic acid research include the development of new synthesis methods, the exploration of its use as a catalyst in various reactions, the exploration of its mechanism of action, and the investigation of its potential therapeutic applications. In addition, further research is needed to understand the biochemical and physiological effects of this compound, and to identify potential side effects. Finally, further research is needed to explore the potential of this compound as a fluorescent dye and to identify new applications for this compound in the field of organic chemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
benzo[f]quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYBSVBTZVOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



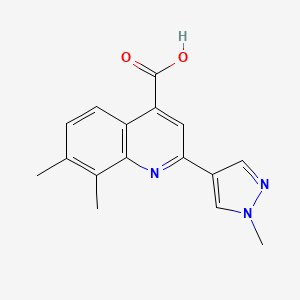
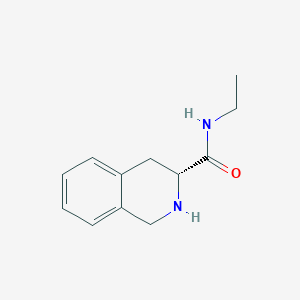
![(2R)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3377422.png)
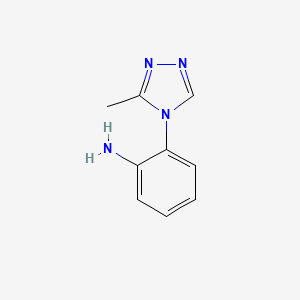
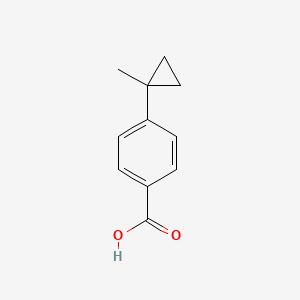
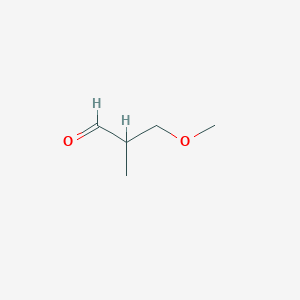
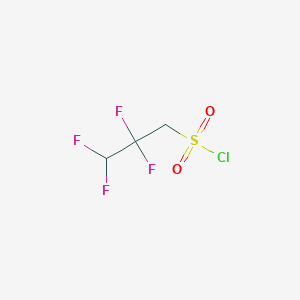
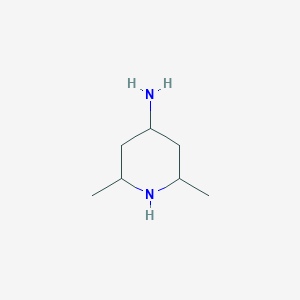
![3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile](/img/structure/B3377466.png)
